molecular formula C14H9ClN2O4S B12278714 1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B12278714
M. Wt: 336.8 g/mol
InChI Key: YKDWYFXYBZVSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a molecular formula of C14H10ClN2O4S. This compound is known for its unique structural features, which include a benzenesulfonyl group, a chloro substituent, and a pyrrolo[3,2-b]pyridine core. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolo[3,2-b]pyridine derivatives with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro substituent and pyrrolo[3,2-b]pyridine core contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine-6-carboxamide

Uniqueness

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific structural features, such as the chloro substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H9ClN2O4S

Molecular Weight

336.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-7-chloropyrrolo[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H9ClN2O4S/c15-10-6-7-16-11-8-12(14(18)19)17(13(10)11)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

YKDWYFXYBZVSOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=NC=CC(=C32)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.